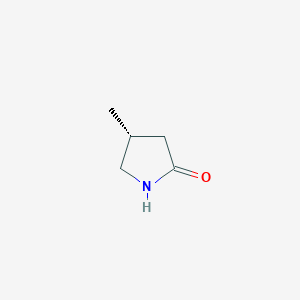

(R)-4-Methylpyrrolidin-2-one

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylpyrrolidin-2-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-4-Methyl-2-pyrrolidinone from readily available starting materials such as ®-4-Methyl-2-pyrrolidinone.

Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidinone ring. This can be achieved using various cyclization agents and conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods: In industrial settings, the production of ®-4-Methylpyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Utilizing catalytic hydrogenation to achieve the desired reduction and cyclization.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Automated Purification: Implementing automated purification systems to streamline the isolation of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: ®-4-Methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolidinone ring.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Nucleophiles: Nucleophiles such as amines and alkoxides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

(R)-4-Methylpyrrolidin-2-one serves as a crucial building block in organic synthesis. It is utilized as a precursor for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. Its structural features allow for various functionalizations, making it a versatile intermediate.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Cyclization of Amino Acids : This method involves the cyclization of amino acid derivatives under acidic conditions.

- Enzymatic Synthesis : Biocatalysts such as lipases can be employed for the resolution of racemic mixtures, enhancing the yield of the desired enantiomer .

Pharmaceutical Applications

Drug Development

This compound has been investigated for its potential in drug development, particularly in neuropharmacology. Studies have highlighted its role as a ligand for various receptors, including the histamine H3 receptor, which is implicated in cognitive functions and neurodegenerative diseases .

Case Study: Neuroinflammation

Research has shown that derivatives of this compound can modulate neuroinflammation and cognitive deficits associated with diseases like Alzheimer's and dementia with Lewy bodies (DLB) . The compound's ability to interact with specific molecular targets suggests its therapeutic potential.

Biocatalysis

Enzymatic Reactions

This compound is also used in biocatalytic processes. For instance, it has been employed in the hydrolysis of γ-lactams using commercially available enzymes like Candida antarctica lipase B (CaLB). This method provides an eco-friendly alternative to traditional chemical synthesis routes .

Table 1: Summary of Biocatalytic Applications

| Application | Enzyme Used | Yield (%) | Conditions |

|---|---|---|---|

| Hydrolysis of γ-lactams | Candida antarctica lipase B | 90 | Mild temperature, aqueous medium |

| Resolution of racemic mixtures | Various lipases | Varies | Depends on substrate specificity |

Industrial Applications

Production Processes

In an industrial context, this compound is produced through large-scale chemical synthesis. This involves controlled reaction conditions to ensure high yield and purity. The compound is utilized in the production of various industrial chemicals and materials .

Mécanisme D'action

The mechanism of action of ®-4-Methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

4-Methylpyrrolidin-2-one: The non-chiral counterpart of ®-4-Methylpyrrolidin-2-one.

N-Methylpyrrolidin-2-one: A structurally similar compound with a methyl group on the nitrogen atom.

Pyrrolidin-2-one: The parent compound without the methyl substitution.

Uniqueness: ®-4-Methylpyrrolidin-2-one is unique due to its chiral nature, which imparts specific stereochemical properties and potential enantioselective interactions in various applications. This distinguishes it from its non-chiral and differently substituted counterparts.

Activité Biologique

(R)-4-Methylpyrrolidin-2-one, also known as N-methyl-2-pyrrolidone (NMP), is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article presents a detailed examination of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a cyclic amide that belongs to the class of pyrrolidinones. It is characterized by a five-membered ring structure containing a nitrogen atom. NMP is widely used as a solvent in pharmaceutical formulations due to its ability to enhance drug solubility and penetration.

Biological Activities

- Anti-inflammatory Properties : Recent studies have highlighted the anti-inflammatory effects of NMP. It has been shown to inhibit TNF-α-mediated inflammatory responses in both in vitro and in vivo models. NMP increases the expression of the transcription factor KLF2, which plays a crucial role in modulating inflammation .

- Cytotoxicity and Safety Profile : NMP exhibits low cytotoxicity in various cell lines, making it a candidate for therapeutic applications. In a study involving mouse models, NMP was administered at different dosages without causing significant adverse effects on vital organs .

- Antimicrobial Activity : Research indicates that certain derivatives of pyrrolidinones, including those related to NMP, possess antimicrobial properties. For instance, moderate antibacterial activity has been observed against strains such as Staphylococcus aureus and Escherichia coli when tested with pyrrolidine derivatives .

Table 1: Biological Activity Summary of this compound

Case Study: NMP in Atherosclerosis

In a murine model of atherosclerosis, NMP was shown to reduce disease progression significantly. Mice treated with NMP displayed lower levels of inflammatory markers and improved endothelial function compared to controls. This suggests that NMP could be beneficial as an adjunct therapy for cardiovascular diseases .

The mechanisms through which this compound exerts its biological effects include:

Propriétés

IUPAC Name |

(4R)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKRGYRYEQYTOH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460047 | |

| Record name | (R)-4-Methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260061-31-2 | |

| Record name | (R)-4-Methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.